molecular formula C5H11NO3 B3264926 Ethyl 2-amino-3-hydroxypropanoate CAS No. 39978-59-1

Ethyl 2-amino-3-hydroxypropanoate

Cat. No.: B3264926
CAS No.: 39978-59-1
M. Wt: 133.15 g/mol
InChI Key: GKCXXDSWWDWUHS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 2-amino-3-hydroxypropanoate is an organic compound with the molecular formula C5H11NO3. It is a derivative of serine, an amino acid, and is often used in various biochemical and pharmaceutical applications. This compound is known for its role in the synthesis of peptides and other organic molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl 2-amino-3-hydroxypropanoate can be synthesized through the esterification of L-serine with ethanol in the presence of an acid catalyst. The reaction typically involves heating L-serine with ethanol and a strong acid like hydrochloric acid to produce the ethyl ester .

Industrial Production Methods: In industrial settings, the production of this compound often involves continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions, such as temperature and pH, are crucial for large-scale production .

Chemical Reactions Analysis

Types of Reactions: Ethyl 2-amino-3-hydroxypropanoate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxo compounds, while reduction can produce various amino alcohols .

Scientific Research Applications

Ethyl 2-amino-3-hydroxypropanoate has a wide range of applications in scientific research:

Comparison with Similar Compounds

    Methyl 3-amino-2-hydroxypropanoate: Similar in structure but with a methyl ester group instead of an ethyl ester.

    L-Serine ethyl ester hydrochloride: Another ester derivative of serine, used in similar applications.

    Diethyl aminomalonate hydrochloride: A related compound used in peptide synthesis.

Uniqueness: Ethyl 2-amino-3-hydroxypropanoate is unique due to its specific ester group, which influences its reactivity and solubility. This makes it particularly useful in certain synthetic and biochemical applications where other similar compounds may not be as effective .

Properties

IUPAC Name

ethyl 2-amino-3-hydroxypropanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11NO3/c1-2-9-5(8)4(6)3-7/h4,7H,2-3,6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKCXXDSWWDWUHS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(CO)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

133.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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